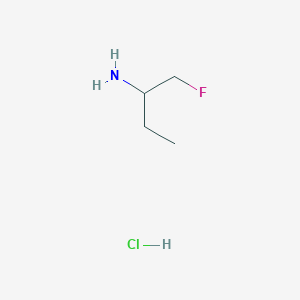

1-Fluorobutan-2-amine hydrochloride

Description

Overview of the Significance of Fluorine in Organic Molecules

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net Fluorine's high electronegativity, second only to neon, and its relatively small van der Waals radius (similar to that of a hydrogen atom) allow it to exert profound electronic effects without significant steric hindrance. These unique characteristics can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, increased binding affinity to target proteins through the formation of favorable interactions, and modulated acidity or basicity of nearby functional groups. researchgate.netnih.gov Consequently, fluorinated compounds are prevalent in a wide range of applications, from pharmaceuticals and agrochemicals to advanced materials.

Structural Classification of Fluorinated Amines

Fluorinated amines are a broad class of organic compounds characterized by the presence of at least one fluorine atom and an amino group. They can be broadly categorized based on the position of the fluorine atom relative to the nitrogen atom:

α-Fluoroamines: The fluorine atom is attached to the carbon atom adjacent to the nitrogen. These compounds are often unstable.

β-Fluoroamines: The fluorine atom is located on the second carbon atom from the nitrogen. This class, which includes 1-Fluorobutan-2-amine (B13260959) hydrochloride, is of significant interest due to the profound influence of the fluorine atom on the amine's basicity and the potential for creating chiral centers.

γ-Fluoroamines and beyond: The fluorine atom is situated further down the carbon chain from the amine group.

Another classification can be based on the nature of the carbon skeleton (aliphatic, aromatic) and the substitution on the amine (primary, secondary, tertiary).

Contextual Importance of 1-Fluorobutan-2-amine Hydrochloride within Contemporary Organic Chemistry Research

This compound (CAS Number: 1803604-47-8) is a chiral β-fluoroamine that has garnered attention as a versatile synthetic intermediate. nih.govnih.gov Its structure combines a reactive primary amine, a stereogenic center, and a fluorine atom, making it a desirable building block for the synthesis of more complex and biologically active molecules. The hydrochloride salt form enhances its stability and ease of handling.

While specific, large-scale applications are still under exploration, the importance of this compound lies in its potential to introduce the valuable β-fluoroamine motif into a variety of molecular scaffolds. The presence of the fluorine atom can significantly impact the pKa of the amine, a critical parameter in drug design that influences a molecule's solubility, membrane permeability, and interaction with biological targets. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H11ClFN | PubChem nih.gov |

| Molecular Weight | 127.59 g/mol | PubChem nih.gov |

| IUPAC Name | 1-fluorobutan-2-amine;hydrochloride | PubChem nih.gov |

| CAS Number | 1803604-47-8 | Chemical Abstracts Service nih.gov |

Detailed research into the specific applications of this compound is ongoing. However, based on the known reactivity and properties of similar β-fluoroamines, its utility is anticipated in the following areas:

Asymmetric Synthesis: Its chiral nature makes it a valuable precursor for the stereoselective synthesis of complex molecules, particularly in the development of new pharmaceuticals.

Medicinal Chemistry: The incorporation of the 1-fluorobutan-2-amino moiety into drug candidates can be a strategic approach to optimize their pharmacokinetic and pharmacodynamic profiles. The modulation of basicity and the potential for enhanced metabolic stability are key advantages. nih.govnih.gov

Catalysis: Chiral amines and their derivatives are widely used as ligands in asymmetric catalysis. This compound could serve as a precursor for novel chiral ligands.

The synthesis of enantiomerically pure β-fluoroamines like this compound remains a challenging yet highly rewarding area of organic synthesis. Various methods, including the diastereoselective reduction of fluorinated imines and the ring-opening of chiral aziridines, are being explored to access these valuable compounds.

As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of chiral building blocks such as this compound is set to increase, paving the way for new discoveries in both academic and industrial research.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-fluorobutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FN.ClH/c1-2-4(6)3-5;/h4H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOYWFSPNPBJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CF)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803604-47-8 | |

| Record name | 1-fluorobutan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Fluorobutan 2 Amine Hydrochloride

Strategies for Carbon-Fluorine Bond Formation at the C1 Position

The introduction of a fluorine atom at the C1 position of the butane (B89635) scaffold is a key challenge in the synthesis of 1-Fluorobutan-2-amine (B13260959) hydrochloride. Several advanced methodologies have been developed to achieve this transformation with high levels of control over stereochemistry.

Diastereoselective Hydroxyfluorination of Unsaturated Amine Precursors

The diastereoselective hydroxyfluorination of unsaturated amine precursors represents a powerful strategy for the synthesis of fluorinated amino alcohols, which can then be converted to the target compound. This approach typically involves the reaction of an allylic or homoallylic amine derivative with a suitable fluorinating agent and an oxygen source. The inherent stereochemistry of the starting material or the influence of chiral catalysts can direct the diastereoselectivity of the reaction, leading to the desired stereoisomer of the fluoroamino alcohol intermediate.

Enantioselective Epoxide Ring-Opening with Fluoride (B91410) Sources

A highly effective method for establishing the C-F bond with stereocontrol involves the enantioselective ring-opening of a chiral or meso-epoxide with a fluoride nucleophile. This strategy often employs a dual-catalyst system, combining a chiral Lewis acid and a chiral amine, to promote the highly enantioselective fluoride ring-opening of meso and terminal epoxides. nih.govucla.edu For instance, the use of commercial benzoyl fluoride as a latent source of fluoride can lead to efficient hydrofluorination at room temperature. ucla.edu This method offers a mild and operationally simple approach to nucleophilic fluorination. ucla.edu The regioselective opening of the epoxide at the terminal position is a common and favorable outcome. ucla.edu

The choice of fluoride source and catalyst is critical for achieving high enantioselectivity. Cooperative catalysis, where both the Lewis acid and the amine are chiral, has shown to have a significant positive effect on the enantiomeric excess of the product. ucla.edu

Nucleophilic Fluorination Reactions (e.g., utilizing reagents like HBF4·OEt2)

Direct nucleophilic fluorination offers another route to introduce the fluorine atom. Reagents such as tetrafluoroboric acid etherate (HBF4·OEt2) can serve as both a catalyst and a fluorine source in certain reactions. nih.govnih.gov While HBF4 is a common acid with diverse applications in synthesis, its use in nucleophilic fluorination can sometimes require an excess of the reagent and low reaction temperatures. nih.gov The development of catalytic asymmetric fluorination using BF3·Et2O as the fluorine source in the presence of a chiral catalyst has been a significant advancement, providing access to chiral fluorinated products with high enantioselectivity. nih.gov Treating α-diazo-β-ketoesters with HBF4 can also result in nucleophilic fluorination by the otherwise stable tetrafluoroborate (B81430) anion. rsc.orgresearchgate.net

Strategies for Carbon-Nitrogen Bond Formation at the C2 Position

The formation of the carbon-nitrogen bond at the C2 position is the second crucial step in the synthesis of 1-Fluorobutan-2-amine hydrochloride. This can be accomplished through various amination strategies.

Amination Reactions of Fluorinated Butane Scaffolds

Once the fluorine atom is installed, the amine group can be introduced at the adjacent carbon. This can be achieved through the amination of a suitable fluorinated butane derivative. For example, a 1-fluoro-2-halobutane or a similar electrophilic substrate can be reacted with an amine source, such as ammonia (B1221849) or a protected amine, in a nucleophilic substitution reaction. The direct amination of C-H bonds is also an emerging area of interest, with methods being developed for the regioselective amination of various organic molecules. nih.gov Copper-catalyzed amination reactions have also proven effective for the synthesis of various amine derivatives. researchgate.net

Reductive Amination Pathways

Reductive amination is a widely used and versatile method for the synthesis of amines. youtube.comorganic-chemistry.orgmasterorganicchemistry.com This one-pot procedure involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. youtube.comlibretexts.org In the context of synthesizing 1-Fluorobutan-2-amine, this would typically involve the reaction of 1-fluorobutan-2-one with ammonia or a protected amine, followed by reduction of the resulting imine intermediate. youtube.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they can selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com This method is highly flexible and can be used to produce primary, secondary, or tertiary amines depending on the starting materials. youtube.com

| Starting Material | Reagents | Product | Key Features |

| 1-Fluorobutan-2-one | 1. NH3, pH ~5 2. NaBH3CN or NaBH(OAc)3 | 1-Fluorobutan-2-amine | One-pot procedure, versatile for various amine syntheses. youtube.commasterorganicchemistry.com |

| 1-Fluorobutan-2-one | Primary Amine, Reducing Agent | N-Substituted-1-fluorobutan-2-amine | Allows for the introduction of various substituents on the amine. youtube.com |

Asymmetric Synthesis and Enantiocontrol in the Preparation of this compound

Achieving high levels of enantiomeric purity is critical in the synthesis of chiral molecules like 1-Fluorobutan-2-amine. Asymmetric synthesis aims to create a specific stereoisomer, which is essential for applications in pharmaceuticals and materials science where biological activity is often stereospecific.

Chiral catalysis is a powerful strategy for asymmetric synthesis. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition-metal catalysis, in particular, offers a versatile platform for these transformations.

One exemplary method is the asymmetric hydrogenation of a suitable fluoroalkene precursor. In this process, a prochiral alkene is treated with hydrogen gas in the presence of a chiral transition-metal complex, such as those based on rhodium, ruthenium, or iridium, coordinated to chiral ligands (e.g., chiral phosphines). The catalyst creates a chiral environment for the reaction, directing the hydrogen atoms to add to a specific face of the double bond, thereby producing one enantiomer of the fluorinated amine in excess. The efficiency and selectivity of this method depend heavily on the design of the chiral ligand and the optimization of reaction conditions. While not described specifically for 1-fluorobutan-2-amine, the principle has been applied to the synthesis of various fluorinated amino acids and chiral amines. beilstein-journals.orggoogle.com

Diastereoselective synthesis is another cornerstone of enantiocontrol. This method involves reacting a substrate with a chiral auxiliary, which directs subsequent transformations to occur from a less sterically hindered face, resulting in the formation of one diastereomer over another.

A well-established strategy involves the use of a chiral sulfinimine (Ellman auxiliary). researchgate.net An appropriate ketone precursor to 1-fluorobutan-2-amine would first be condensed with a chiral sulfinamide to form a chiral N-sulfinylimine. The subsequent nucleophilic addition of a fluorinated group is then directed by the chiral auxiliary, leading to a high diastereomeric excess. The diastereomeric purity can often be enhanced through crystallization or chromatography. researchgate.net Finally, the chiral auxiliary is cleaved under acidic conditions to yield the desired enantiomerically pure primary amine, which can then be converted to its hydrochloride salt. researchgate.net This method provides a robust and scalable route to chiral amines. researchgate.net

Biocatalysis has emerged as a highly efficient and environmentally benign alternative to traditional chemical methods for synthesizing chiral compounds. numberanalytics.comnumberanalytics.com Enzymes operate under mild conditions with exceptional levels of regio- and stereoselectivity. numberanalytics.comnih.gov

For the synthesis of β-fluoroamines, reductive aminases (RedAms) from fungal species have shown significant promise. whiterose.ac.uk These NADPH-dependent enzymes can catalyze the asymmetric reductive amination of α-fluoroketones. whiterose.ac.uk For instance, an α-fluoroketone precursor could be subjected to a RedAm enzyme in the presence of an amine donor (like ammonia) to produce the desired chiral 1-fluorobutan-2-amine with high conversion rates and excellent enantiomeric excess (>90% ee). whiterose.ac.uk This approach overcomes the 50% yield limitation of kinetic resolutions often performed with transaminases. whiterose.ac.uk

Another relevant class of enzymes are fluorinases, which are unique in their ability to catalyze the formation of a carbon-fluorine (C-F) bond directly from a fluoride ion via an SN2 mechanism. nih.govacsgcipr.org While substrate scope can be limited, the use of fluorinases represents an attractive and direct route for introducing fluorine under mild, aqueous conditions. acsgcipr.org The integration of such biocatalytic steps into a synthetic sequence can significantly improve the sustainability and efficiency of producing fluorinated amines. numberanalytics.com

| Synthetic Method | Key Reagents/Catalysts | Primary Advantage | Relevant Findings |

| Chiral Catalysis | Transition-metal (e.g., Ni(II), Cu) with chiral ligands beilstein-journals.orgnih.gov | Catalytic nature allows for the use of small amounts of chiral material. | Effective for creating fluorinated aromatic amino acids and other chiral structures. beilstein-journals.org |

| Diastereoselective Route | Chiral auxiliary (e.g., Ellman's sulfinimine) researchgate.net | Robust, scalable, and often allows for purification by crystallization. | Highly diastereoselective trifluoromethylation of chiral sulfinimines has been achieved. researchgate.net |

| Biocatalysis | Enzymes (e.g., Reductive Aminases, Fluorinases) nih.govwhiterose.ac.uk | High stereoselectivity, mild reaction conditions, and environmentally friendly. numberanalytics.com | RedAms can produce β-fluoro primary amines with >90% conversion and >85% ee. whiterose.ac.uk |

Hydrochloride Salt Formation and Purification Techniques

The final step in the preparation is the formation of the hydrochloride salt. Primary amines are often converted to their salt form to improve their stability, crystallinity, and water solubility, which is particularly useful for purification and handling. researchgate.netspectroscopyonline.com

The hydrochloride salt of 1-fluorobutan-2-amine is typically prepared by treating the free amine base, dissolved in an anhydrous solvent such as diethyl ether or dichloromethane, with a solution of hydrochloric acid (HCl). researchgate.net This can be done by bubbling anhydrous HCl gas through the solution or by the dropwise addition of a solution of HCl in an anhydrous solvent (e.g., HCl in ether). researchgate.net The reaction is an acid-base neutralization where the lone pair of electrons on the amine's nitrogen atom accepts a proton from HCl, forming the ammonium (B1175870) chloride salt. spectroscopyonline.com

This process often serves as an effective method of purification. The resulting hydrochloride salt is typically a crystalline solid that is insoluble in nonpolar organic solvents and will precipitate from the reaction mixture. researchgate.net The solid salt can then be isolated by filtration, washed with a cold solvent to remove any remaining soluble impurities, and dried under a vacuum. The degree of crystallinity is an important factor, as a highly crystalline salt is easier to purify and handle, and it generally possesses greater physicochemical stability. researchgate.net

Stereochemical Analysis and Conformational Landscape of 1 Fluorobutan 2 Amine Hydrochloride

Determination of Absolute and Relative Configuration at the Stereogenic Center

The absolute configuration of a chiral molecule, such as 1-Fluorobutan-2-amine (B13260959) hydrochloride, describes the three-dimensional arrangement of its atoms in space. The stereogenic center in this compound is the carbon atom at the second position (C2), which is bonded to four different substituents: a hydrogen atom, an amino group, an ethyl group, and a fluoromethyl group. The two possible arrangements of these groups result in a pair of enantiomers, (R)-1-Fluorobutan-2-amine and (S)-1-Fluorobutan-2-amine.

A powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution is Vibrational Circular Dichroism (VCD). nih.govrsc.orgru.nl VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be definitively assigned. nih.gov

Another effective method, particularly suited for fluorinated compounds, involves the use of 19F Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with a chiral derivatizing agent. researchgate.netacs.orgacs.orgrsc.org The chiral amine is reacted with an enantiomerically pure chiral reagent to form a pair of diastereomers. These diastereomers will exhibit distinct 19F NMR signals, and the difference in their chemical shifts can be correlated with the absolute configuration of the original amine by comparison with theoretical calculations.

The relative configuration describes the relationship between two or more stereocenters within a molecule. In the case of 1-Fluorobutan-2-amine hydrochloride, which has only one stereocenter, this concept becomes relevant when considering diastereomeric derivatives or in the context of its synthesis.

Table 1: Spectroscopic Methods for Absolute Configuration Determination

| Method | Principle | Application to 1-Fluorobutan-2-amine HCl |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. | Comparison of experimental spectrum with quantum chemical calculations for a known enantiomer. |

| 19F NMR with Chiral Derivatizing Agent | Formation of diastereomers with distinct 19F NMR chemical shifts. | Correlation of chemical shift differences with theoretically predicted values for each diastereomer. |

Methodologies for Enantiomeric Excess and Diastereomeric Ratio Assessment

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. The diastereomeric ratio (dr) quantifies the relative amounts of diastereomers in a mixture. Accurate determination of these values is crucial in stereoselective synthesis and for the characterization of chiral compounds.

For fluorinated amines like this compound, 19F NMR spectroscopy is a highly sensitive and effective tool for determining both enantiomeric excess and diastereomeric ratios. rsc.org To determine the enantiomeric excess, the amine is typically derivatized with a chiral reagent to form diastereomers, which can then be distinguished and quantified by their unique 19F NMR signals.

In cases where diastereomers are formed during the synthesis of a molecule with multiple stereocenters, direct NMR analysis (1H, 13C, or 19F) can often be used to determine the diastereomeric ratio by integrating the signals corresponding to each diastereomer.

Table 2: Techniques for Enantiomeric and Diastereomeric Purity Assessment

| Parameter | Methodology | Key Principle |

|---|---|---|

| Enantiomeric Excess (ee) | 19F NMR with Chiral Derivatizing Agent | Formation of diastereomers with resolvable 19F NMR signals, allowing for quantification by integration. |

| Diastereomeric Ratio (dr) | Direct NMR Spectroscopy (1H, 13C, 19F) | Integration of distinct signals corresponding to each diastereomer present in the mixture. |

Conformational Preferences and Dynamic Behavior in Solution and Solid States

The conformational landscape of this compound is largely dictated by the "gauche effect," a phenomenon where a conformation with adjacent substituents in a gauche relationship (dihedral angle of approximately 60°) is more stable than the anti conformation (dihedral angle of 180°). nih.govnih.govresearchgate.netwikipedia.orgchemeurope.com In the case of protonated β-fluoroamines, a strong gauche preference exists between the fluorine atom and the ammonium (B1175870) group. nih.govnih.govresearchgate.net

This preference is attributed to a combination of hyperconjugation and electrostatic interactions. Hyperconjugation involves the stabilizing donation of electron density from the C-H σ bonding orbital to the C-F σ* antibonding orbital, which is maximized in the gauche conformation. wikipedia.orgchemeurope.com Furthermore, in the protonated form (the hydrochloride salt), there is a favorable electrostatic attraction between the negatively polarized fluorine atom and the positively charged ammonium group, further stabilizing the gauche conformer. nih.govnih.gov

In solution, this compound is expected to exist as a dynamic equilibrium of conformers, with the gauche conformer being significantly populated. The exact population will be influenced by the solvent polarity, as more polar solvents can modulate the strength of the intramolecular electrostatic interactions. wikipedia.org Computational studies, such as those employing Density Functional Theory (DFT), are invaluable for predicting the relative energies and populations of different conformers in both the gas phase and in solution. researchgate.netresearchgate.netresearchgate.net

In the solid state, the molecule is likely to adopt a single, low-energy conformation, which is anticipated to be the gauche conformer, as has been observed for similar fluorinated alkylammonium salts. nih.gov X-ray crystallography would be the definitive method to determine the solid-state conformation.

Table 3: Predicted Conformational Preferences of this compound

| State | Predicted Dominant Conformation | Primary Driving Force | Relevant Analytical Technique |

|---|---|---|---|

| Solution | Gauche | Gauche effect (Hyperconjugation and Electrostatics) | NMR Spectroscopy, Computational Modeling (DFT) |

| Solid | Gauche | Crystal Packing Forces, Intramolecular Interactions | X-ray Crystallography |

Influence of the Fluorine Atom on Stereochemical Outcomes and Diastereoselectivity

The fluorine atom exerts a significant influence on the stereochemical outcomes of reactions involving 1-Fluorobutan-2-amine and its precursors. This influence is primarily a consequence of the gauche effect, which can direct the approach of reagents during a chemical transformation. researchgate.netbeilstein-journals.org

In reactions where a new stereocenter is created, the conformational preference for a gauche arrangement between the fluorine and the reacting center can lead to high diastereoselectivity. By favoring a specific conformation of the transition state, the fluorine atom can effectively shield one face of the molecule, leading to the preferential formation of one diastereomer over the other.

For instance, in the synthesis of related fluorinated compounds, the presence of a fluorine atom has been shown to control the stereochemistry of subsequent reactions, highlighting the importance of this substituent in stereodirected synthesis. beilstein-journals.org The understanding and exploitation of the stereoelectronic effects of the fluorine atom are therefore critical for the development of synthetic routes to stereochemically pure fluorinated compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Fluorobutan 2 Amine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search has not yielded any published ¹H, ¹³C, or ¹⁹F NMR spectra for 1-fluorobutan-2-amine (B13260959) hydrochloride. Consequently, an analysis of its chemical shifts, a fundamental aspect of structural elucidation, cannot be performed.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

Specific chemical shift values (δ) for the hydrogen, carbon, and fluorine nuclei in 1-fluorobutan-2-amine hydrochloride are not documented in available scientific literature.

Interpretation of Spin-Spin Coupling Constants (e.g., JFH, JCCF) and Their Stereochemical Implications

Without primary NMR data, the spin-spin coupling constants between fluorine and hydrogen (JFH) or between carbon and fluorine (JCCF) cannot be determined or interpreted. These coupling constants are crucial for confirming the connectivity of atoms and for deducing the stereochemistry of the molecule.

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment

There are no available 2D NMR studies (such as COSY, HSQC, or HMBC) for this compound. Such experiments are essential for unambiguously assigning signals and mapping the complete bonding network of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

No experimental Infrared (IR) or Raman spectra for this compound have been found in the public domain. While studies on related molecules like 2-fluorobutane (B1230682) exist and provide some insight into the vibrational modes of similar structures, this information is not directly transferable to the amine hydrochloride derivative. nih.gov A detailed analysis of the characteristic vibrational frequencies for the functional groups present in this compound is therefore not possible.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

While the molecular formula of the parent compound, 1-fluorobutan-2-amine, is established as C₄H₁₀FN, leading to a predicted mass for the protonated molecule [M+H]⁺, detailed experimental mass spectrometry data, including a fragmentation pattern, is not available. uni.lu An analysis of the fragmentation pathways, which would provide valuable structural information, cannot be conducted.

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

A search of crystallographic databases reveals no published X-ray diffraction data for this compound. As a result, a definitive determination of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, cannot be provided.

Chemical Reactivity and Mechanistic Investigations of 1 Fluorobutan 2 Amine Hydrochloride

Reactions Involving the Carbon-Fluorine Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, which makes it generally unreactive. However, under specific conditions, it can participate in several types of reactions.

Nucleophilic Substitution Reactions at the C1 Position

Direct nucleophilic substitution of the fluorine atom in primary alkyl fluorides like 1-fluorobutan-2-amine (B13260959) is challenging due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. Such reactions typically require harsh conditions or specific activation methods. One common strategy is halodefluorination, where the fluorine is replaced by a heavier halogen. This process is often driven by the formation of a more stable metal-fluoride bond. For instance, aluminum halides can catalyze the substitution of fluorine with chlorine or bromine. researchgate.net

The mechanism often involves the coordination of a Lewis acid to the fluorine atom, which enhances its leaving group potential and makes the adjacent carbon more susceptible to nucleophilic attack.

Table 1: Representative Conditions for Nucleophilic Halodefluorination of Alkyl Fluorides This table presents generalized conditions for the halodefluorination of alkyl fluorides, which can be applied to substrates like 1-fluorobutan-2-amine.

| Reagent System | Typical Nucleophile | Role of Reagent | Reference |

|---|---|---|---|

| Aluminum Halides (e.g., AlCl3, AlBr3) | Cl-, Br- | Lewis acid catalyst to activate the C-F bond. | researchgate.net |

| Trimethylsilyl Halides (TMS-X) / Catalytic Aluminum Halide | Cl-, Br-, I- | Thermodynamically driven by the formation of strong Si-F bond. | researchgate.net |

| Ionic Liquids (e.g., [bmim][BF4]) with Alkali Metal Fluorides | Halides, Acetoxy, Cyano | Promotes nucleophilic substitution and minimizes byproducts. | organic-chemistry.org |

Elimination Reactions Leading to Unsaturated Derivatives

Elimination reactions, particularly dehydrofluorination, are common competing pathways in reactions involving alkyl fluorides, especially under basic conditions. siue.edumasterorganicchemistry.com In 1-fluorobutan-2-amine, the fluorine atom at C1 significantly increases the acidity of the protons at the C2 position. This facilitates their removal by a base, leading to the formation of an alkene.

Due to the poor leaving group ability of fluoride, these reactions often proceed through an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. siue.edu In this two-step process, a strong base first removes a proton from the β-carbon (C2) to form a carbanion intermediate. Subsequently, the fluoride ion is expelled to form a double bond. ucalgary.ca The stability of the carbanion intermediate is a key factor in this pathway. siue.edu

The primary product of such an elimination would be 1-buten-2-amine or its tautomer, but-1-en-2-amine. The reaction conditions, particularly the strength of the base and temperature, determine the extent to which elimination competes with substitution. masterorganicchemistry.com

Cross-Coupling Reactions Involving the C-F Bond

While challenging, the C-F bond of alkyl fluorides can be activated for cross-coupling reactions using transition metal catalysts, typically based on nickel or palladium. rsc.orgyoutube.comgoogle.com These reactions allow for the formation of new carbon-carbon bonds. The mechanism generally involves the oxidative addition of the C-F bond to a low-valent metal center, a step that is often rate-limiting and requires specialized ligands.

For a substrate like 1-fluorobutan-2-amine, a cross-coupling reaction, for example with an aryl boronic acid (Suzuki coupling) or an organozinc reagent (Negishi coupling), would replace the fluorine atom with an aryl or alkyl group. These reactions often require specific additives or co-catalysts to facilitate the difficult C-F bond cleavage. nih.gov

Table 2: General Catalytic Systems for C-F Bond Cross-Coupling This table shows examples of catalytic systems used for the cross-coupling of organofluorine compounds.

| Coupling Type | Catalyst/Ligand System | Coupling Partner | Typical Conditions | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(0) complexes with phosphine (B1218219) ligands | Aryl/Alkyl Boronic Acids | Requires a base to activate the boronic acid. | researchgate.net |

| Negishi | Ni or Pd complexes | Organozinc reagents | Generally mild conditions. | rsc.org |

| Hiyama | Pd(PPh3)4 / CuI | Organosilanes | Requires an activator like CsF. | nih.gov |

Defluorination Pathways and Strategies for Stability Enhancement

Defluorination refers to the complete removal of fluorine from a molecule. This can occur through various pathways, including reductive, hydrolytic, or oxidative mechanisms, often under harsh conditions. researchgate.net For instance, reductive defluorination can be achieved using potent reducing agents like hydrated electrons, which can cleave the C-F bond. acs.org Mechanochemical methods, involving grinding with reagents like calcium hydroxide, can also break the C-F bond through a combination of thermal and physical forces. nih.gov

The stability of β-fluoroamines is a significant consideration in their synthesis and application. The primary pathway for degradation is often intramolecular elimination. nih.gov Strategies to enhance stability focus on mitigating this pathway. For the free amine, conversion to the hydrochloride salt, as is the case with the title compound, protonates the amine group. This prevents the lone pair on the nitrogen from participating in any intramolecular reactions and generally increases the compound's stability and shelf-life.

Reactions at the Amine Functional Group

The primary amine group in 1-fluorobutan-2-amine hydrochloride is a versatile functional handle for a variety of chemical transformations. As the compound is a hydrochloride salt, a base is typically required to liberate the free amine before it can react as a nucleophile.

Alkylation, Acylation, and Amidation Reactions

The nucleophilic nature of the primary amine allows it to readily undergo alkylation, acylation, and amidation reactions.

Alkylation: The amine can be alkylated using alkyl halides to form secondary and tertiary amines. A particularly important class of this reaction is N-arylation, where the amine is coupled with an aryl halide or sulfonate to form an N-aryl amine. This transformation is commonly achieved via the Buchwald-Hartwig amination, which uses a palladium catalyst with specialized phosphine ligands. nih.gov

Acylation: The amine reacts readily with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. These reactions are typically high-yielding and can often be performed under standard conditions. Catalysts like 4-(dimethylamino)pyridine (DMAP) can be used to accelerate the reaction. organic-chemistry.org Given that 1-fluorobutan-2-amine is a hydrochloride salt, the reaction is often carried out in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl and free the amine for reaction.

Amidation: This term is often used interchangeably with acylation when forming an amide bond. The reaction with a carboxylic acid, typically activated by a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC), also yields the corresponding amide. ucla.edu

Table 3: Representative Conditions for Reactions at the Amine Group This table provides generalized conditions for common transformations of primary amines, applicable to 1-fluorobutan-2-amine.

| Reaction | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| N-Arylation (Buchwald-Hartwig) | Aryl Bromide/Chloride | Pd2(dba)3, phosphine ligand (e.g., XPhos), strong base (e.g., NaOtBu) | Secondary Aryl Amine | nih.gov |

| Acylation | Acyl Chloride or Anhydride | Base (e.g., Pyridine, Et3N), optional catalyst (e.g., DMAP) | Amide | organic-chemistry.org |

| Amidation (Peptide Coupling) | Carboxylic Acid | Coupling agent (e.g., DCC, HBTU), base (e.g., DIPEA) | Amide | ucla.edu |

Formation of Imines and Related Derivatives

The primary amine functionality in this compound is expected to undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

Given that 1-fluorobutan-2-amine is supplied as a hydrochloride salt, the amine is already in its protonated form (ammonium salt). To facilitate imine formation, a base would be required to neutralize the ammonium (B1175870) salt and liberate the free amine, which can then act as a nucleophile. The reaction conditions, such as solvent, temperature, and the specific nature of the carbonyl compound, would influence the rate and yield of the imine product.

Table 1: Predicted Imine Formation with 1-Fluorobutan-2-amine

| Carbonyl Reactant | Predicted Imine Product | General Reaction Conditions |

| Acetone | N-(1-fluorobutan-2-yl)propan-2-imine | Basic conditions to free the amine, followed by reaction with acetone, possibly with removal of water. |

| Benzaldehyde | (E)-N-benzylidene-1-fluorobutan-2-amine | Basic conditions, reaction with benzaldehyde. |

| Cyclohexanone | N-(1-fluorobutan-2-yl)cyclohexan-1-imine | Basic conditions, reaction with cyclohexanone. |

Note: This table is predictive and based on general chemical principles, as specific experimental data for this compound is not available in the reviewed literature.

Salt Exchange and Derivatization Reactions

The hydrochloride salt of 1-fluorobutan-2-amine can potentially undergo salt exchange reactions. By treating an aqueous solution of this compound with a solution containing a different anion, and if the resulting salt is less soluble, it may precipitate out of solution. For instance, reaction with a silver salt of a different acid could lead to the precipitation of silver chloride and the formation of a new amine salt.

Derivatization of the primary amine is another expected reaction. Acylation with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. Similarly, alkylation reactions with alkyl halides could produce secondary or tertiary amines, though controlling the degree of alkylation can be challenging. These derivatization reactions are commonly employed to modify the chemical properties of amines or for analytical purposes.

Acid-Base Equilibria and Protonation State Studies of the Amine Moiety

The amine group of 1-fluorobutan-2-amine is basic and will exist in equilibrium with its protonated form, the ammonium ion, in aqueous solution. The position of this equilibrium is determined by the pKa of the conjugate acid (the ammonium ion) and the pH of the solution. The presence of the electron-withdrawing fluorine atom on the adjacent carbon is expected to decrease the basicity of the amine compared to its non-fluorinated analogue, butan-2-amine. This is due to the inductive effect of the fluorine atom, which pulls electron density away from the nitrogen, making its lone pair less available for protonation.

Consequently, the pKa of the conjugate acid of 1-fluorobutan-2-amine is predicted to be lower than that of butan-2-ammonium ion. However, without experimental studies, the precise pKa value remains unknown.

Table 2: Predicted vs. Known pKa Values of Related Amines

| Amine | Conjugate Acid | Predicted/Known pKa |

| 1-Fluorobutan-2-amine | 1-Fluorobutan-2-ammonium ion | Predicted to be < 10.6 |

| Butan-2-amine | Butan-2-ammonium ion | ~10.6 |

Note: The pKa value for 1-fluorobutan-2-ammonium ion is a prediction based on electronic effects. Specific experimental determination is required for an accurate value.

Detailed Mechanistic Pathway Investigations of Key Transformations

There is no specific literature available that details the mechanistic pathways of reactions involving this compound. Investigations into the kinetics and mechanisms of its reactions, such as imine formation or acylation, would provide valuable insights into the electronic and steric effects of the fluorine substituent on the reactivity of the amine. Such studies would likely involve techniques like kinetic monitoring, isotopic labeling, and computational modeling to elucidate the transition states and intermediates of these transformations. The lack of such fundamental research underscores a significant gap in the chemical understanding of this compound.

Computational Chemistry and Theoretical Modeling of 1 Fluorobutan 2 Amine Hydrochloride

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For 1-Fluorobutan-2-amine (B13260959) hydrochloride, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its most stable three-dimensional structure. rasayanjournal.co.inrsc.org The optimization process minimizes the energy of the molecule by adjusting the positions of its atoms, revealing key geometric parameters like bond lengths, bond angles, and dihedral angles.

The presence of the fluorine atom and the ammonium (B1175870) chloride group significantly influences the electronic distribution and geometry. The strong electronegativity of fluorine will polarize the C-F bond, and the positive charge on the nitrogen atom will affect the entire molecule. Geometry optimization would likely reveal the preferred staggered conformations along the C-C bonds to minimize steric hindrance. lumenlearning.com

Table 1: Predicted Geometric Parameters for 1-Fluorobutan-2-amine Hydrochloride (Illustrative)

| Parameter | Predicted Value (Illustrative) |

| C-F Bond Length | ~1.39 Å |

| C-N Bond Length | ~1.50 Å |

| C-C Bond Lengths | ~1.53 - 1.54 Å |

| F-C-C Bond Angle | ~109.5° |

| C-C-N Bond Angle | ~110° |

| C-N-H Bond Angles | ~109.5° |

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups. Actual values would be obtained from specific DFT calculations.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts and coupling constants)

Theoretical calculations are instrumental in predicting and interpreting Nuclear Magnetic Resonance (NMR) spectra. Using the optimized geometry from DFT calculations, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the NMR shielding tensors, which are then converted to chemical shifts. researchgate.netnih.gov

For ¹H NMR, the chemical shifts of protons near the fluorine atom and the amine group would be of particular interest. The electron-withdrawing nature of fluorine would deshield nearby protons, shifting their resonances downfield. Similarly, the positively charged nitrogen in the hydrochloride salt would have a significant deshielding effect on adjacent protons.

¹³C NMR chemical shifts are also predictable. The carbon atom bonded to fluorine would exhibit a large downfield shift due to the high electronegativity of fluorine. The carbon atom bonded to the nitrogen would also be shifted downfield.

Predicting coupling constants, such as ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F, provides further structural information. For instance, the through-space coupling between a proton on the amine group and the fluorine atom (¹hJHF) could provide evidence for specific conformations and intramolecular interactions. ucla.edu The magnitude of these couplings depends on the dihedral angles and the distance between the coupled nuclei.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted Chemical Shift (ppm) (Illustrative) |

| H (on C2) | 3.0 - 3.5 |

| H (on C1) | 4.3 - 4.8 |

| H (on C3) | 1.6 - 2.0 |

| H (on C4) | 0.9 - 1.2 |

| NH₃⁺ | 7.5 - 8.5 |

| C1 | 80 - 85 |

| C2 | 55 - 60 |

| C3 | 25 - 30 |

| C4 | 10 - 15 |

Note: These are estimated ranges and the actual values would depend on the solvent and the specific computational method used.

Elucidation of Reaction Mechanisms via Transition State Analysis and Reaction Barrier Calculations

Computational chemistry is a key tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states—the high-energy structures that connect reactants and products. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate. researchgate.netacs.org

For this compound, theoretical studies could elucidate the mechanisms of reactions such as nucleophilic substitution or elimination. For example, in a substitution reaction at the carbon bearing the fluorine, a computational study could determine whether the reaction proceeds through an SN1 or SN2 mechanism by locating the respective transition states and intermediates. The calculations would also reveal the influence of the amine group on the reaction pathway. nih.gov

Exploration of Conformational Energy Landscapes and Stereoelectronic Effects

This compound possesses multiple rotatable single bonds, leading to a complex conformational landscape. chemistrysteps.com Computational methods can systematically explore these conformations by rotating the bonds and calculating the energy of each resulting structure. This analysis reveals the relative stabilities of different conformers, such as anti and gauche arrangements. libretexts.org

The presence of the fluorine atom introduces significant stereoelectronic effects. The gauche effect, for instance, might stabilize conformations where the electronegative fluorine atom is gauche to the electron-withdrawing amino group. This is a deviation from simple steric considerations and arises from hyperconjugative interactions between molecular orbitals. lumenlearning.com Understanding the conformational preferences is crucial as they can significantly impact the molecule's reactivity and biological activity.

Analysis of Intramolecular Interactions, including Hydrogen Bonding Involving Fluorine

The structure of this compound is conducive to various intramolecular interactions. A key interaction to investigate would be the potential for an intramolecular hydrogen bond between one of the acidic protons of the ammonium group (N-H) and the fluorine atom (N-H···F). ucla.edunih.govresearchgate.net

While covalently bound fluorine is generally a weak hydrogen bond acceptor, the formation of such a bond is possible, especially if it leads to a stable five- or six-membered ring-like conformation. nih.gov Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions. nih.govresearchgate.net QTAIM can identify bond critical points between the hydrogen and fluorine atoms, while NBO analysis can reveal the stabilizing orbital interactions.

Quantum Chemical Descriptors for Reactivity Prediction

A range of quantum chemical descriptors can be calculated from the electronic structure of this compound to predict its reactivity. rasayanjournal.co.inmolssi.orgresearchgate.net These descriptors provide a quantitative measure of various electronic properties.

Key descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. A small HOMO-LUMO gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to provide a general measure of the molecule's reactivity and stability. molssi.org

Role As a Synthetic Intermediate and Precursor for Novel Fluorinated Compounds

Building Block for Complex Aliphatic Fluorinated Amines

The primary amine group of 1-Fluorobutan-2-amine (B13260959) hydrochloride serves as a key functional handle for the construction of more elaborate aliphatic fluorinated amines. Through standard N-alkylation and N-acylation reactions, a variety of substituents can be introduced, leading to a diverse range of derivatives. While specific research on 1-Fluorobutan-2-amine hydrochloride is limited, the general reactivity of fluorinated amines suggests its utility in these transformations.

For instance, the amine can be expected to react with various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides to yield more complex structures. The presence of the fluorine atom in the β-position to the nitrogen can influence the basicity and nucleophilicity of the amine, potentially requiring tailored reaction conditions for optimal yields. The resulting complex aliphatic fluorinated amines are of interest in medicinal chemistry, as the introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.

Table 1: Potential Reactions for the Synthesis of Complex Aliphatic Fluorinated Amines

| Reaction Type | Reactant | Potential Product Structure |

| N-Alkylation | Alkyl Halide (R-X) | R-NH-CH(CH₂F)CH₂CH₃ |

| N-Acylation | Acyl Chloride (R-COCl) | R-CO-NH-CH(CH₂F)CH₂CH₃ |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | R-SO₂-NH-CH(CH₂F)CH₂CH₃ |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR') | RCH₂-NH-CH(CH₂F)CH₂CH₃ / R(R')CH-NH-CH(CH₂F)CH₂CH₃ |

Synthesis of Fluoroalkylated Derivatives and Analogues

This compound is a valuable precursor for the synthesis of various fluoroalkylated derivatives. The amine functionality allows for its incorporation into larger molecular scaffolds, thereby introducing the fluorobutyl moiety. These derivatives are of significant interest in the development of new agrochemicals and pharmaceuticals, where the presence of a fluoroalkyl group can enhance metabolic stability and binding affinity.

Although direct examples of the use of this compound are not extensively documented in publicly available research, its structural motifs are found in more complex molecules, suggesting its role as an intermediate. The synthesis of such derivatives would likely involve multi-step reaction sequences, where the amine is first protected, followed by modifications to other parts of the molecule, and then deprotection to reveal the free amine or for further functionalization.

Applications in the Preparation of Fluorinated Heterocyclic Systems

One potential route could involve the reaction of the amine group with bifunctional reagents to form nitrogen-containing heterocycles. For example, reaction with a β-dicarbonyl compound could lead to the formation of a fluorinated pyrimidine (B1678525) or dihydropyrimidine (B8664642) ring. Similarly, reaction with a diketone could yield a fluorinated pyrrole (B145914) derivative. The fluorine atom on the side chain would impart unique properties to the resulting heterocyclic system. The general class of fluoroalkyl amino reagents (FARs), to which this compound belongs, has been shown to be a powerful tool for introducing fluorinated groups onto heterocyclic derivatives. le.ac.uk

Table 2: Potential Heterocyclic Systems from 1-Fluorobutan-2-amine Precursors

| Heterocyclic System | Potential Reagents |

| Pyrroles | 1,4-Diketones |

| Pyrimidines | 1,3-Dicarbonyl compounds |

| Imidazoles | α-Haloketones followed by oxidation |

| Piperazines | Reaction with a bis-electrophile |

Use as a Precursor in Specialty Chemical Synthesis

The unique combination of a fluorine atom and an amine group makes this compound a candidate precursor for the synthesis of various specialty chemicals. These can include fluorinated surfactants, ionic liquids, and other materials where the specific properties imparted by the fluorobutylamino moiety are desirable.

While detailed industrial applications of this compound are not widely published, the demand for fluorinated intermediates in various high-performance material applications suggests a potential role for this compound. Its ability to be incorporated into polymeric structures or to be used in the synthesis of specific monomers could be an area of future research and development. The synthesis of such specialty chemicals would leverage the reactivity of the amine group for polymerization or for attachment to other functional molecules.

Future Research Directions and Emerging Trends

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of chiral β-fluoroamines like 1-Fluorobutan-2-amine (B13260959) hydrochloride is an area ripe for innovation, with a strong emphasis on developing more sustainable and efficient methods. Traditional approaches often involve multiple steps, hazardous reagents, and generate significant waste. Future research will undoubtedly focus on addressing these limitations through greener alternatives.

One of the most promising avenues is the application of biocatalysis . researchgate.netnih.gov The use of enzymes, such as transaminases or reductase enzymes, offers the potential for highly enantioselective and regioselective synthesis under mild reaction conditions. nih.gov For instance, the asymmetric reduction of a corresponding fluorinated ketone precursor using a ketoreductase could provide a direct route to the desired enantiomer of 1-fluorobutan-2-amine. This approach aligns with the principles of green chemistry by utilizing renewable catalysts and often aqueous reaction media. researchgate.net

Organocatalysis also presents a powerful tool for the enantioselective synthesis of β-fluoroamines. researchgate.net Chiral Brønsted or Lewis acid catalysts can be employed to control the stereochemical outcome of C-F and C-N bond-forming reactions. rsc.org For example, the development of a catalytic asymmetric hydrofluorination of an appropriate allylic amine or a related substrate could offer a more atom-economical route to 1-Fluorobutan-2-amine.

Furthermore, the principles of green chemistry are increasingly being integrated into synthetic planning. researchgate.netrsc.orgnih.gov This includes the use of safer solvents, minimizing the use of protecting groups, and designing processes with higher atom economy. rsc.org For the synthesis of 1-Fluorobutan-2-amine hydrochloride, this could involve exploring one-pot reactions or continuous flow processes, which can improve efficiency and reduce waste. psu.edusemanticscholar.org The use of potassium fluoride (B91410) (KF) as a safe and low-cost fluorinating agent, facilitated by phase-transfer catalysis, is another sustainable approach that has been demonstrated for the synthesis of β-fluoroamines. acs.org

The following table summarizes potential sustainable synthetic routes for 1-Fluorobutan-2-amine:

| Synthetic Strategy | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., transaminases, reductases) | High enantioselectivity, mild reaction conditions, renewable catalysts. researchgate.netnih.gov |

| Organocatalysis | Employment of chiral organic catalysts | Metal-free, enantioselective C-F and C-N bond formation. researchgate.netrsc.org |

| Phase-Transfer Catalysis | Utilization of KF with a chiral phase-transfer catalyst | Use of a safe and inexpensive fluorine source, potential for scalability. acs.org |

| Flow Chemistry | Continuous reaction processing | Improved safety, efficiency, and scalability; reduced waste. |

Exploration of Novel Reactivity Profiles and Catalytic Transformations

The reactivity of this compound is largely unexplored. The presence of a fluorine atom adjacent to the amine group significantly influences the molecule's electronic properties, basicity, and reactivity compared to its non-fluorinated counterpart. Future research should focus on understanding and exploiting these unique characteristics.

The development of novel catalytic transformations where this compound acts as a chiral ligand or a building block is a key area of interest. The nitrogen atom's lone pair is expected to be less nucleophilic due to the electron-withdrawing effect of the adjacent fluorine atom. This altered basicity could be advantageous in certain catalytic cycles, potentially leading to unique selectivity or reactivity.

Furthermore, the C-F bond, while generally strong, could be activated under specific conditions to participate in novel chemical transformations. Research into the selective activation of the C-F bond could open up pathways for the synthesis of more complex fluorinated molecules.

Investigations into the derivatization of this compound will also be crucial. For example, its use in the synthesis of novel fluorinated amides, sulfonamides, or other functionalized molecules could lead to the discovery of compounds with interesting biological activities. The reactivity of N-perfluoroalkylated amines as versatile intermediates for further synthesis has been highlighted in recent research, suggesting that similar strategies could be applied to derivatives of 1-Fluorobutan-2-amine. nih.gov

Advances in High-Throughput Screening for Chemical Discovery

High-throughput screening (HTS) is a powerful technology for accelerating the discovery of new chemical entities with desired properties. In the context of this compound, HTS can be employed in several ways.

Firstly, by incorporating this chiral fluoroamine into combinatorial libraries , a vast number of diverse compounds can be synthesized and screened for biological activity. This approach is particularly relevant for drug discovery, where the introduction of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.

Secondly, HTS can be used to optimize reaction conditions for the synthesis of this compound itself. By rapidly screening a wide range of catalysts, solvents, and other reaction parameters, the most efficient and sustainable synthetic route can be identified. This is crucial for making the compound more accessible for further research and potential applications.

The development of novel assays for screening the reactivity and catalytic potential of this compound and its derivatives is another important area. This could involve screening for its ability to catalyze specific reactions or to bind to particular biological targets.

Integration of Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, these computational tools can be applied in several key areas.

Compound Design: ML models can be trained on existing data of fluorinated compounds to predict the properties of new molecules containing the 1-fluorobutan-2-amine scaffold. This can help in the rational design of novel compounds with specific desired characteristics, such as enhanced biological activity or improved physicochemical properties, before they are synthesized in the lab.

Synthesis Prediction: AI algorithms can be used to predict the most viable and efficient synthetic routes for this compound and its derivatives. By analyzing vast databases of chemical reactions, these tools can suggest novel synthetic pathways, identify potential challenges, and propose optimal reaction conditions. This can significantly reduce the time and resources required for synthetic route development.

Property Prediction: ML models can also be used to predict various properties of this compound, such as its pKa, solubility, and toxicity, based on its molecular structure. This information is invaluable for guiding its application in different fields.

The following table outlines the potential applications of ML and AI in the study of this compound:

| Application Area | Specific Task | Potential Impact |

| Compound Design | Predicting biological activity and physicochemical properties of derivatives. | Rational design of new molecules with enhanced performance. |

| Synthesis Prediction | Proposing optimal and novel synthetic routes. | Accelerated and more efficient synthesis development. |

| Property Prediction | Estimating key chemical and physical properties. | Informed decision-making for potential applications. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Fluorobutan-2-amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves fluorination of precursor amines or halogen exchange reactions. For example, reacting 1-chlorobutan-2-amine with a fluorinating agent like KF in polar aprotic solvents (e.g., DMF) under reflux. Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 amine:fluorinating agent) are critical for minimizing byproducts like dehydrohalogenated alkenes . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) enhances purity. Yield optimization requires monitoring via TLC or HPLC .

Q. How can researchers characterize the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR (DO, 400 MHz) shows a triplet for the fluorine-adjacent CH group (δ 3.8–4.2 ppm, J=47 Hz) and a multiplet for the amine proton (δ 1.5–2.0 ppm). F NMR confirms fluorine incorporation (δ -210 to -220 ppm) .

- Mass Spectrometry : ESI-MS in positive mode reveals [M+H] at m/z 122.1 (base peak) and fragment ions at m/z 84 (loss of HCl) and 66 (loss of HF) .

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (±0.3% tolerance) to confirm stoichiometry .

Q. What solvents and pH conditions are optimal for dissolving this compound in biological assays?

- Methodological Answer : The compound is highly soluble in water (>100 mg/mL at 25°C) due to its ionic nature. For cell-based studies, dissolve in PBS (pH 7.4) or DMEM. Avoid organic solvents like DMSO unless necessary (≤1% v/v to prevent cytotoxicity). Adjust pH using HCl/NaOH to stabilize the hydrochloride salt .

Advanced Research Questions

Q. How can contradictory stability data for this compound in aqueous solutions be resolved?

- Methodological Answer : Stability discrepancies often arise from oxidation or hydrolysis under varying conditions. To resolve:

- Controlled Stability Studies : Store solutions at 4°C, 25°C, and 37°C for 0–72 hours. Monitor degradation via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) to quantify remaining compound .

- pH Dependency : Test buffered solutions (pH 4–9). Degradation accelerates above pH 7 due to amine deprotonation and nucleophilic attack on the C-F bond. Use citrate buffer (pH 5) for long-term storage .

- Orthogonal Validation : Confirm results with LC-MS to identify degradation products (e.g., defluorinated butan-2-amine) .

Q. What experimental strategies validate the purity of this compound in the presence of synthetic byproducts?

- Methodological Answer :

- Chromatographic Purity : Use HPLC with UV detection (λ=254 nm) and a purity threshold of ≥98%. Compare retention times against synthetic intermediates (e.g., unreacted 1-chlorobutan-2-amine) .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles. Pure hydrochloride salts show a single mass loss step (150–200°C) corresponding to HCl release, while impurities cause multiple peaks .

- Ion Chromatography : Quantify chloride content (theoretical: 23.1%) to confirm stoichiometric HCl incorporation .

Q. How can researchers design dose-response studies to evaluate the bioactivity of this compound while minimizing cytotoxicity?

- Methodological Answer :

- Pilot Toxicity Screen : Use MTT assays on HEK-293 or HepG2 cells (0.1–100 µM, 24–72 hours). Exclude concentrations causing >20% cell death .

- Dose-Response Curves : Test non-toxic ranges (e.g., 1–50 µM) in triplicate. Fit data to a sigmoidal model (GraphPad Prism) to calculate EC values. Include positive controls (e.g., known agonists) and vehicle controls .

- Mechanistic Follow-Up : Use siRNA knockdown or competitive inhibitors to confirm target specificity if bioactivity is observed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.